molecular formula C13H8Cl2IN3O2S B1400301 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1116240-01-7

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1400301
M. Wt: 468.1 g/mol
InChI Key: ATYBQGYSTLWUBH-UHFFFAOYSA-N
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Description

“2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential antiviral activity . It is part of the 7H-Pyrrolo[2,3-d]pyrimidines family, which has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit antiviral activity .

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystal Structure Determination

    The structure of related pyrrolo[2,3-d]pyrimidines, such as 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, has been determined, providing insights into the molecular conformation and bonding characteristics of these compounds (Seela, Zulauf, Reuter, & Kastner, 1999).

  • Nucleoside Synthesis

    Synthesis of pyrrolopyrimidine nucleosides, which are closely related to the compound , has been explored, revealing the potential of these compounds in creating nucleoside antibiotics and other bioactive molecules (Hinshaw, Gerster, Robins, & Townsend, 1969).

Chemical Modification and Reactivity

  • Glycosylation Studies

    The synthesis and selective halogen exchange of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin, similar in structure to the compound of interest, have been studied. This research highlights the influence of glyconic protecting groups on the reactivity of the aglycone, a crucial aspect for synthesizing nucleoside analogs (Seela & Driler, 1984).

  • Cross-Coupling Reactions

    The palladium-catalyzed cross-coupling reaction of methyl-5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with various terminal alkynes has been investigated, indicating the potential for creating diverse 4-alkynylpyrrolopyrimidines (Tumkevičius & Masevičius, 2007).

Potential Biochemical Applications

  • Antiviral Activity: Research on the synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which are structurally related to the compound , could offer insights into potential antiviral applications (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Future Directions

The future directions of research on “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” could involve further investigation of its antiviral activity, particularly against flaviviruses . Additionally, further development of the compound as a lead compound for FAK-targeted anticancer drug discovery could be a potential future direction .

properties

IUPAC Name

2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBQGYSTLWUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.80 g, 5.73 mmol) in CH2Cl2 (20 mL) was added p-toluenesulfonyl chloride (TsCl) (1.09 g, 5.73 mmol) and triethylamine (TEA) (1.60 mL, 11.46 mmol), followed by dimethylaminopyridine (DMAP) (70 mg, 0.573 mmol). After stirring for 1 h at room temperature, the solution was concentrated, and the residue was partitioned between ethyl acetate and H2O. The organic layer was separated, washed sequentially with 1N HCl and 5% NaHCO3. The organic extracts were dried over Na2SO4 and concentrated to give 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2.0 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,4-dichloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine (660 mg, 2.103 mmol) and tosyl-chloride (441 mg, 2.31 mmol) were combined in dry dichloromethane (20 ml). Diisopropylethylamine (0.734 mL, 4.21 mmol) was added and the reaction mixture was let stir at rt for 18 h. The reaction was then diluted with dichloromethane and the organic layer was washed with a saturated solution of sodium bicarbonate, water and a saturated solution of brine, then dried over sodium sulfate. Solvents were removed under reduced pressure and the residue purified by chromatography on SiO2 to afford 2,4-dichloro-5-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (901 mg, 1.94 mmol) as a yellow solid. ESIMS (M+H)+=469.
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Quantity
0.734 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.80 g, 5.73 mmol) in DCM (20 ml) was added TsCl (1.09 g, 5.73 mmol) and TEA (1.60 mL, 11.46 mmol), followed by DMAP (70 mg, 0.573 mmol). After stirring for 1 h at room temperature, the solution was concentrated, and the residue was partitioned between EtOAc and H2O, the organic layer was separated, washed with 1N HCl, 5% NaHCO3, dried and concentrated to give 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (2.0 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2.80 g, 8.92 mmol) and p-toluenesulfonyl chloride (1.65 g, 8.66 mmol) in CH2Cl2 (30 mL), triethylamine (3.0 mL, 21.6 mmol) and dimethylaminopyridine (0.047 g, 0.38 mmol) were added. The mixture was stirred at room temperature for 2 h. Water and CH2Cl2 were added. The organic phase was separated, washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (4.00 g). MS 468.2 and 470.2 (M+H)
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.047 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
1
Citations
H Tan, Y Liu, C Gong, J Zhang, J Huang… - European Journal of …, 2021 - Elsevier
Focal adhesion kinase (FAK) is a ubiquitous intracellular non-receptor tyrosine kinase, which is involved in multiple cellular functions, including cell adhesion, migration, invasion, …
Number of citations: 8 www.sciencedirect.com

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